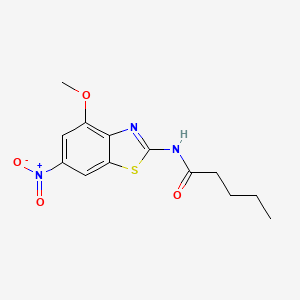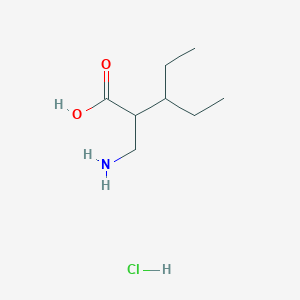
2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves various strategies to incorporate the chlorophenoxy and pyridin-yloxy benzyl functional groups into the acetamide backbone. For instance, synthesis routes for related benzothiazole and benzimidazole derivatives have been explored, showcasing the preparation procedures and properties of these organic compounds, including their different protonated or deprotonated forms and complex compounds with ligands presenting significant biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is pivotal, determining their reactivity, stability, and interaction with biological systems. The structure is often elucidated using spectroscopic techniques, highlighting the importance of certain functional groups in contributing to the compound's properties. For example, the study of cyclometallated compounds with arylpyridines emphasizes the structural diversity and reactivity based on the N-Ar axis, providing insights into the molecular frameworks of related compounds (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide are influenced by its molecular structure, particularly the functional groups present. These reactions can lead to a wide range of derivatives, showcasing the compound's versatility in chemical synthesis and modifications. Studies on similar compounds, such as the reactions of arylmethylidene derivatives with nucleophiles, illustrate the potential for generating diverse chemical entities (Kamneva, Anis’kova, & Egorova, 2018).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, suggesting potential applications in photovoltaic cells. Additionally, their nonlinear optical (NLO) activity was investigated, revealing significant second-order hyperpolarizability values, indicating potential utility in NLO materials (Mary et al., 2020).
Corrosion Inhibition
A study on 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives explored their application as corrosion inhibitors. These compounds were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies. This suggests potential uses in protecting materials against corrosion, which is crucial in various industrial applications (Yıldırım & Cetin, 2008).
Antioxidant and Antitumor Activities
Certain nitrogen heterocycles, including 4-benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one derivatives, were synthesized and evaluated for their antioxidant and antitumor activities. These compounds were characterized and tested, showing potential in medical and pharmaceutical research for developing new therapeutic agents (El-Moneim et al., 2011).
Synthesis of Phenoxy Amide Derivatives
The synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and their chlorination effects were investigated. This study provides insights into the influence of solvent polarity on the chlorination process, which is relevant for the synthesis and modification of organic compounds in research and industrial applications (Wang et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-7-9-17(10-8-16)25-14-19(24)23-13-15-4-3-5-18(12-15)26-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXARUNJDRJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)
![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)
![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
